Pyroglutamyllysylserine

Description

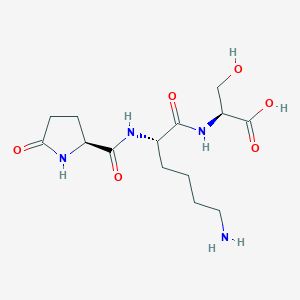

Structure

3D Structure

Properties

CAS No. |

52434-69-2 |

|---|---|

Molecular Formula |

C14H24N4O6 |

Molecular Weight |

344.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C14H24N4O6/c15-6-2-1-3-8(12(21)18-10(7-19)14(23)24)17-13(22)9-4-5-11(20)16-9/h8-10,19H,1-7,15H2,(H,16,20)(H,17,22)(H,18,21)(H,23,24)/t8-,9-,10-/m0/s1 |

InChI Key |

RCPIEMQVRDMETC-GUBZILKMSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation Pathways of Pyroglutamyllysylserine

Enzymatic Mechanisms of Pyroglutamate (B8496135) Formation

The initial and defining step in the biosynthesis of Pyroglutamyllysylserine is the formation of the N-terminal pyroglutamate (pGlu) residue. This is not a direct product of ribosomal translation but rather a post-translational modification.

Cyclization of N-terminal Glutamine Residues

The pyroglutamate moiety is primarily formed through the intramolecular cyclization of an N-terminal glutamine residue of a precursor peptide. nih.gov This reaction involves the formation of a lactam ring, which results in the elimination of an ammonia (B1221849) molecule. While this cyclization can occur spontaneously, the rate is significantly accelerated by specific enzymes. pnas.org An alternative, though slower, pathway is the cyclization of an N-terminal glutamate (B1630785) residue, which involves the removal of a water molecule. researchgate.net

Specific Enzymes Catalyzing Pyroglutamyl Formation

The key enzymes responsible for catalyzing the formation of pyroglutamate are known as glutaminyl cyclases (QCs). nih.gov These enzymes exhibit specificity for N-terminal glutamine residues, although they can also process N-terminal glutamate at a lower efficiency. researchgate.netacs.org In humans, there are two main isoforms of glutaminyl cyclase:

Secretory QC (sQC or QPCT): This is the more extensively studied isoform and is found in the secretory pathway. nih.gov

Golgi-resident QC (gQC or QPCTL): This isoform is also involved in the maturation of various peptides. nih.gov

Both sQC and gQC are zinc-dependent metalloenzymes that facilitate the cyclization reaction, playing a crucial role in the maturation of numerous bioactive peptides and proteins. pnas.org

| Enzyme | Abbreviation | Primary Substrate | Cellular Location |

|---|---|---|---|

| Secretory Glutaminyl Cyclase | sQC, QPCT | N-terminal Glutamine | Secretory Pathway (ER, Golgi) |

| Golgi-resident Glutaminyl Cyclase | gQC, QPCTL | N-terminal Glutamine | Golgi Apparatus |

Peptide Bond Formation: Lysyl-Serine (B1675817) Linkage

Following the formation of the pyroglutamyl residue, or concurrently on a precursor peptide, the lysyl-serine peptide bond is formed. In ribosomal protein synthesis, this process is catalyzed by the ribosome, which facilitates the transfer of the growing polypeptide chain from the peptidyl-tRNA in the P-site to the aminoacyl-tRNA in the A-site.

For the synthesis of a small peptide like this compound, non-ribosomal peptide synthetases (NRPSs) could also be a potential, though less common in mammals for such a simple tripeptide, pathway. However, the most probable route of synthesis is through the proteolytic cleavage of a larger, ribosomally synthesized precursor protein. In this scenario, specific proteases would cleave the precursor to release the tripeptide. The formation of the peptide bond between lysine (B10760008) and serine would have occurred during the translation of the precursor protein's mRNA.

Precursor Amino Acid Pool Dynamics and Regulation

The synthesis of this compound is dependent on the availability of its constituent amino acids: glutamine (or glutamate), lysine, and serine. The intracellular concentrations of these amino acids are maintained through a dynamic balance of several processes:

Dietary intake and intestinal absorption: Essential amino acids like lysine must be obtained from the diet. nih.gov

De novo synthesis: Non-essential amino acids like serine can be synthesized from intermediates of glycolysis. nih.govresearchgate.net

Protein turnover: The breakdown of endogenous proteins provides a significant source of free amino acids. youtube.com

Interconversion of amino acids: Metabolic pathways can convert one amino acid into another.

Cellular transport: Specific transporters mediate the uptake and efflux of amino acids across the cell membrane, maintaining a cytosolic pool that is generally at a higher concentration than in the blood. portlandpress.commdpi.com

The regulation of these amino acid pools is complex, involving feedback inhibition of biosynthetic pathways and the hormonal regulation of protein synthesis and degradation. nih.govresearchgate.net For instance, the synthesis of lysine is subject to feedback regulation by its own concentration. nih.gov

| Amino Acid | Primary Sources | Key Regulatory Aspects |

|---|---|---|

| Glutamine/Glutamate | Diet, de novo synthesis, protein turnover | Central role in nitrogen metabolism |

| Lysine | Diet (essential), protein turnover | Feedback inhibition of its own synthesis pathway |

| Serine | De novo synthesis from 3-phosphoglycerate, protein turnover | Pathway activation in response to cellular demand |

Potential Cellular Compartmentalization of Biosynthetic Events

The biosynthesis of this compound is likely compartmentalized within the cell to ensure efficiency and proper protein folding and modification.

If synthesized via a precursor protein, the initial translation would occur on ribosomes in the cytoplasm. youtube.com Proteins destined for secretion or insertion into membranes are synthesized on ribosomes attached to the endoplasmic reticulum (ER). youtube.com The precursor peptide would then enter the ER lumen, where it would undergo folding and post-translational modifications, including the potential cyclization of the N-terminal glutamine by glutaminyl cyclase. nih.gov From the ER, the precursor would be transported to the Golgi apparatus for further processing and sorting. The final cleavage to release this compound could occur in the Golgi, in secretory vesicles, or even after secretion from the cell.

The enzymes responsible for charging tRNAs with their cognate amino acids, the aminoacyl-tRNA synthetases, are predominantly located in the cytoplasm, where they provide the building blocks for protein synthesis. nih.govnih.gov There is evidence for the compartmentalization of these synthetases, with some forming multi-enzyme complexes that may be associated with the translational machinery. nih.gov This organization is thought to enhance the efficiency of protein synthesis.

Enzymatic Degradation and Metabolic Processing of Pyroglutamyllysylserine

Peptidases and Hydrolases with Specificity for Pyroglutamyl Bonds

The initial step in the degradation of Pyroglutamyllysylserine is the hydrolysis of the N-terminal pyroglutamyl (pGlu) residue. This is carried out by a class of enzymes known as pyroglutamyl peptidases (PGPs) or pyroglutamyl aminopeptidases. These enzymes are omega peptidases that specifically recognize and cleave the peptide bond involving the cyclic amide of the pyroglutamate (B8496135) residue. In mammalian tissues, two main types of pyroglutamyl peptidases have been identified, each with distinct substrate specificities and cellular locations. nih.gov

Pyroglutamyl-Peptidase II (PPII), also known as thyrotropin-releasing hormone (TRH) degrading enzyme, is a membrane-bound metalloenzyme with a high degree of substrate specificity. nih.govwikipedia.org Its primary physiological role is the inactivation of TRH (pGlu-His-Pro-NH2) in the extracellular space. nih.govwikipedia.org Research has consistently shown that PPII has a narrow substrate specificity, primarily restricted to TRH and very closely related peptides. nih.govwikipedia.orgresearchgate.net The enzyme's active site is structured to accommodate the specific side chains of the amino acids in TRH. Consequently, it is highly unlikely that Pyroglutamyl-Peptidase II would efficiently hydrolyze the pGlu-Lys bond in this compound due to the significant difference in the adjacent amino acid (Lysine instead of Histidine). nih.govresearchgate.net

While PPII is highly specific, Pyroglutamyl-Peptidase I (PGP-I) exhibits a much broader substrate specificity. nih.gov PGP-I is typically a cytosolic cysteine peptidase that can remove the N-terminal pGlu residue from a wide range of peptides. nih.govnih.govwikipedia.org Its broad specificity suggests that it is a likely candidate for the hydrolysis of the pGlu-Lys bond in this compound. nih.gov The characterization of PGP-I from various sources has shown its capability to act on diverse pGlu-containing peptides, supporting its role in the general catabolism of such molecules. nih.govwikipedia.org

Additionally, ongoing research continues to identify novel peptidases from various organisms with unique specificities. While specific studies on enzymes degrading this compound are not extensively documented, the existence of peptidases with broad specificity for pGlu-X peptide bonds makes the enzymatic removal of the pyroglutamyl residue a feasible initial step in its degradation.

Table 1: Comparison of Pyroglutamyl Peptidases

| Feature | Pyroglutamyl-Peptidase I (PGP-I) | Pyroglutamyl-Peptidase II (PPII) |

| Cellular Location | Cytosolic | Membrane-anchored |

| Enzyme Class | Cysteine peptidase | Metalloenzyme |

| Substrate Specificity | Broad | Narrow (primarily TRH) |

| Likely Action on this compound | Probable | Unlikely |

Cleavage of Lysyl-Serine (B1675817) Peptide Bonds

Following the removal of the pyroglutamyl residue, the resulting dipeptide, Lysylserine, is further broken down by other peptidases. The cleavage of the peptide bond between lysine (B10760008) and serine is typically carried out by proteases with specificity for basic amino acid residues.

Enzymes such as trypsin and trypsin-like serine proteases are well-known for their ability to cleave peptide bonds at the carboxyl side of lysine and arginine residues. youtube.comyoutube.com Therefore, a trypsin-like protease would be a strong candidate for hydrolyzing the Lys-Ser bond. Additionally, specific endopeptidases exist that target lysine residues. For instance, Lys-C is a protease that specifically cleaves at the C-terminal side of lysine. nih.gov Another class of enzymes, aminopeptidases, could also sequentially cleave the lysine residue from the N-terminus of the dipeptide.

The susceptibility of a particular peptide bond to cleavage can be influenced by the surrounding amino acids. However, the Lys-Ser bond does not present any known steric hindrances that would make it resistant to common proteases.

Metabolic Fates of Cleavage Products

The complete enzymatic degradation of this compound yields three primary products: pyroglutamic acid, lysine, and serine. Each of these molecules enters distinct metabolic pathways.

Pyroglutamic Acid (5-oxoproline): This molecule is a metabolite in the glutathione (B108866) cycle. It is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. emorychem.science Glutamate is a key non-essential amino acid with numerous metabolic roles, including serving as a neurotransmitter and being a precursor for the synthesis of other amino acids and glutathione. nih.gov

Lysine: As an essential amino acid, lysine's primary role is in protein synthesis. When catabolized, the main pathway in mammals is the saccharopine pathway, which occurs primarily in the liver mitochondria. mdpi.com This pathway ultimately converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in fatty acid synthesis. mdpi.com

Serine: This non-essential amino acid has a variety of metabolic fates. It is a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, and plays a crucial role in the synthesis of purines, pyrimidines, and phospholipids. nih.gov Serine can also be converted to pyruvate, which can then be used for gluconeogenesis or enter the citric acid cycle. nih.gov

Table 2: Metabolic Fates of this compound Cleavage Products

| Cleavage Product | Key Converting Enzyme(s) | Major Metabolic Pathway(s) | Primary Metabolic Role(s) |

| Pyroglutamic Acid | 5-oxoprolinase | Glutathione Cycle | Conversion to Glutamate |

| Lysine | Lysine-ketoglutarate reductase, Saccharopine dehydrogenase | Saccharopine Pathway | Protein Synthesis, Energy Production (via Acetyl-CoA) |

| Serine | Serine hydroxymethyltransferase, Serine dehydratase | One-carbon metabolism, Glycolysis/Gluconeogenesis | Biosynthesis of amino acids, nucleotides, and phospholipids; Energy Production |

Regulatory Mechanisms of Enzymatic Degradation Pathways

The degradation of this compound is regulated by controlling the activity of the involved peptidases. The expression and activity of these enzymes can be influenced by various physiological and pathological conditions.

For pyroglutamyl peptidases, their activity can be modulated by factors such as hormonal signals. For example, the activity of PPII is known to be regulated by thyroid hormone levels, although this is specific to its role in TRH degradation. The activity of the broader specificity PGP-I is more likely to be regulated by cellular demands for protein turnover and amino acid recycling.

The degradation of lysine is also a regulated process. The enzymes of the saccharopine pathway in the liver mitochondria can be influenced by hormonal signals, such as glucagon, and by the intramitochondrial concentrations of substrates like lysine and 2-oxoglutarate. mdpi.com This regulation ensures that lysine catabolism is balanced with the body's needs for protein synthesis.

Similarly, the enzymes involved in serine metabolism are regulated to meet the cellular requirements for the various biosynthetic pathways in which serine participates. The interplay between these regulatory mechanisms ensures the efficient processing of peptides like this compound and the appropriate utilization of their constituent amino acids.

Molecular Interactions and Recognition Processes of Pyroglutamyllysylserine

Peptide-Protein Interaction Dynamics: A Lack of Specific Data

The interaction between peptides and proteins is fundamental to many biological processes. However, for Pyroglutamyllysylserine, the specifics of these interactions have not been characterized.

Binding Affinities and Specificity Profiling

There is no available research that has determined the binding affinities of this compound with any specific protein targets. Consequently, its binding specificity profile remains unknown. Understanding these parameters would be a critical first step in elucidating its potential biological functions.

Identification of Interacting Protein Partners

The identification of specific protein partners is crucial for understanding a peptide's mechanism of action. To date, no studies have been published that identify any proteins that interact with this compound. Without this information, its physiological role cannot be determined.

Peptide-Receptor Binding and Ligand-Receptor Complex Formation: An Open Question

Many peptides exert their effects by binding to specific cell surface or intracellular receptors. However, there is no information in the scientific literature to suggest that this compound acts as a ligand for any known receptor. The formation of a ligand-receptor complex involving this tripeptide has not been reported.

Interactions with Other Biomolecules: An Unexplored Area

Beyond proteins and receptors, peptides can interact with other essential biomolecules. There is currently no data on whether this compound interacts with lipids, such as those forming cell membranes, or with nucleic acids like DNA or RNA. Such interactions could have significant implications for its biological activity.

Computational Modeling of Molecular Docking and Binding: A Field for Future Research

Computational methods, such as molecular docking, are powerful tools for predicting and analyzing peptide-protein interactions. However, a search of the scientific literature reveals no published computational studies specifically focused on the molecular docking and binding characteristics of this compound. Such studies would be invaluable in predicting potential interacting partners and guiding future experimental research.

Structure Activity Relationship Sar of Pyroglutamyllysylserine and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical methodology used to establish a correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org For peptides like Pyroglutamyllysylserine, QSAR models can predict the activity of novel analogs, thereby streamlining the discovery process and reducing the need for extensive experimental testing. jocpr.comnih.gov

The development of predictive QSAR models for peptides involves creating a mathematical equation that relates the structural features (descriptors) of the peptides to their observed biological activities. slideshare.net A dataset of peptides with known activities is required to train and validate the model. acs.org Several statistical and machine learning methods are employed to build these models.

Commonly used regression methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors. nih.gov

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.gov

Support Vector Machine (SVM): A machine learning technique that can model complex, non-linear relationships between structure and activity. nih.govacs.org

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.govacs.org

The reliability and predictive power of a QSAR model are assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²). nih.gov A high Q² value indicates good internal predictability. The model's external predictive capability is often evaluated using a separate test set of compounds, measuring its R²test. acs.org

Table 1: Illustrative Performance of Different QSAR Modeling Methods for Tripeptide Activity

| Modeling Method | Training Set R² | Cross-Validation Q² | Test Set R² |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.87 | 0.71 | 0.89 |

| Partial Least Squares (PLS) | 0.89 | 0.75 | 0.88 |

| Support Vector Machine (SVM) | 0.92 | 0.81 | 0.91 |

| Random Forest (RF) | 0.95 | 0.84 | 0.92 |

Note: Data is hypothetical and serves to illustrate the comparative performance of common QSAR modeling techniques based on findings in studies such as nih.gov.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. slideshare.netresearchgate.net For peptides, descriptors are often derived from the properties of the constituent amino acids. acs.orguestc.edu.cn The selection of appropriate descriptors is a critical step in building a robust QSAR model. nih.gov

Descriptors can be categorized into several classes:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Describe the connectivity of atoms.

Geometrical (3D): Related to the three-dimensional structure of the molecule, such as molecular volume and surface area.

Physicochemical: Properties like hydrophobicity (logP), electronic effects (pKa), and steric parameters. nih.gov

For peptides, amino acid descriptor scales are widely used. These include scales based on hydrophobicity, volume, polarity, and electronic properties. acs.org Feature selection techniques, such as stepwise regression or genetic algorithms, are employed to identify the subset of descriptors that have the most significant correlation with biological activity, thereby avoiding overfitting and improving the model's predictive power. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in Peptide QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | logP, pKa | Lipophilicity, ionization state |

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability |

| Topological | Wiener index, Randić index | Molecular branching and connectivity |

| Amino Acid Indices | Hydrophobicity scales (e.g., Kyte-Doolittle) | Side chain properties (polarity, size, etc.) |

Impact of Amino Acid Modifications on Biological Activity

The specific sequence of amino acids—Pyroglutamyl, Lysyl, and Serine—defines the primary structure and inherent chemical properties of the peptide. Modifying any of these residues can lead to significant changes in biological activity by altering the peptide's size, charge, polarity, and conformational flexibility.

The side chains (R-groups) of the amino acids are the primary determinants of a peptide's chemical personality.

Lysyl (Lys) Residue: The lysine (B10760008) side chain contains a primary amino group (ε-amino group) which is positively charged at physiological pH. This positive charge is often critical for electrostatic interactions with negatively charged residues in a receptor or enzyme active site. Substituting lysine can have profound effects:

Substitution with Arginine (Arg): Arginine also has a positively charged side chain but is bulkier and has a different charge distribution (guanidinium group). This can maintain the electrostatic interaction but may alter the binding geometry.

Substitution with Alanine (B10760859) (Ala) or Leucine (Leu): Replacing lysine with a non-polar, uncharged residue would eliminate the key electrostatic interaction, likely leading to a significant loss of activity.

Substitution with Aspartic Acid (Asp) or Glutamic Acid (Glu): Introducing a negatively charged residue would create electrostatic repulsion in a binding site that expects a positive charge, which would be highly detrimental to activity.

Seryl (Ser) Residue: The serine side chain contains a hydroxyl (-OH) group, which is polar and can act as a hydrogen bond donor and acceptor. This is often important for solubility and specific interactions with a biological target.

Substitution with Threonine (Thr): Threonine is structurally similar to serine but contains an additional methyl group, making it slightly more sterically hindered. This substitution might be well-tolerated.

Substitution with Alanine (Ala): Replacing serine with alanine removes the hydroxyl group, eliminating the potential for hydrogen bonding at that position, which could decrease binding affinity. mdpi.com

Substitution with Cysteine (Cys): Cysteine contains a thiol (-SH) group, which is less polar than a hydroxyl group but is highly reactive and can form disulfide bonds, potentially leading to dimerization or altered interactions.

Table 3: Predicted Functional Consequences of Side Chain Substitutions in this compound

| Position | Original Residue | Substitution | Predicted Consequence |

|---|---|---|---|

| 2 | Lysine (Lys) | Arginine (Arg) | Maintains positive charge, may alter binding geometry. |

| 2 | Lysine (Lys) | Alanine (Ala) | Loss of positive charge and key electrostatic interaction; likely loss of activity. |

| 2 | Lysine (Lys) | Aspartic Acid (Asp) | Charge reversal; introduces electrostatic repulsion, likely abolishes activity. |

| 3 | Serine (Ser) | Threonine (Thr) | Maintains H-bonding ability with increased steric bulk; potentially tolerated. |

| 3 | Serine (Ser) | Alanine (Ala) | Loss of H-bonding capability; likely reduced binding affinity. |

| 3 | Serine (Ser) | Cysteine (Cys) | Introduces reactive thiol group; potential for disulfide bonding. |

Note: This table presents hypothetical consequences based on general principles of peptide structure-activity relationships.

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a peptide's constituent amino acids is critical for its activity. nih.gov Naturally occurring peptides are composed almost exclusively of L-amino acids. The introduction of a D-amino acid (a stereoisomer) can dramatically alter the peptide's three-dimensional structure and its ability to bind to its target. nih.gov

For this compound, changing one of the residues from the L- to the D-configuration would alter the orientation of that residue's side chain relative to the rest of the peptide. For instance, converting L-Lysine to D-Lysine would project the positively charged side chain in a different direction. This would likely disrupt the precise alignment required for binding to its biological partner, leading to a significant reduction or complete loss of activity. nih.gov In some cases, however, introducing a D-amino acid can increase a peptide's stability against enzymatic degradation, a strategy sometimes used in drug design.

Conformational Analysis and its Correlation with Biological Recognition

The biological activity of this compound is ultimately determined by its three-dimensional conformation and how this shape complements the binding site of its molecular target. Conformational analysis aims to understand the spatial arrangement of the peptide, including the torsion angles of the backbone (phi, psi) and the orientation of the side chains.

The N-terminal pyroglutamyl residue plays a dominant role in shaping the peptide's conformation. Its rigid five-membered ring structure restricts the rotational freedom of the N-terminus, reducing the number of accessible low-energy conformations. nih.gov This pre-organization can be advantageous for biological activity, as it reduces the entropic penalty of binding to a receptor.

Computational methods, such as molecular dynamics (MD) simulations, are used to explore the conformational landscape of the peptide. researchgate.net These simulations can predict the most stable conformations in a physiological environment and reveal how structural modifications—such as amino acid substitutions—shift the conformational equilibrium. nih.gov For biological recognition to occur, the peptide must adopt a conformation that presents its key functional groups (e.g., the lysine's positive charge, the serine's hydroxyl group) in the correct spatial orientation to form specific non-covalent interactions (electrostatic, hydrogen bonds, van der Waals) with the target protein. A change in sequence that alters this preferred "bioactive" conformation will invariably lead to a change in biological activity.

Fragment-Based Approaches to SAR Elucidation

Fragment-based approaches have emerged as a powerful strategy in drug discovery and for the elucidation of structure-activity relationships (SAR). nih.gov This methodology focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target. These initial fragment "hits" serve as starting points for building larger, more potent molecules through strategies such as fragment growing, linking, or merging. cresset-group.comresearchgate.net The core principle is that small, simple fragments can explore the binding landscape of a target more efficiently than larger, more complex molecules, leading to leads with better ligand efficiency. nih.gov

The process would theoretically begin with the creation of a fragment library based on the structure of this compound. This library would include the individual amino acid components and their simple derivatives.

Hypothetical Fragment Library for this compound SAR Study

| Fragment ID | Fragment Name | Rationale for Inclusion |

|---|---|---|

| F1 | Pyroglutamic acid | Represents the N-terminal cyclic residue. |

| F2 | L-Lysine | Represents the central basic amino acid. |

| F3 | L-Serine | Represents the C-terminal polar amino acid. |

| F4 | N-acetyl-lysine | Mimics the lysine side chain in a different chemical context. |

| F5 | Serine amide | A simple derivative of the C-terminal residue. |

These fragments would then be screened against the biological target using sensitive biophysical techniques capable of detecting weak binding interactions, such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR). saromics.com The goal is to identify which fragments bind to the target and to characterize their binding location and affinity.

Illustrative Research Findings from a Hypothetical Fragment Screen

Let's hypothesize a study where these fragments are screened against a target enzyme. The binding affinities (as dissociation constants, KD) are determined.

| Fragment ID | Fragment Name | Binding Affinity (KD) | Hit? |

| F1 | Pyroglutamic acid | 1.2 mM | Yes |

| F2 | L-Lysine | > 10 mM | No |

| F3 | L-Serine | 500 µM | Yes |

| F4 | N-acetyl-lysine | 8 mM | No |

| F5 | Serine amide | 450 µM | Yes |

| F6 | Cyclopentanecarboxylic acid | 2.5 mM | Yes |

From these hypothetical results, several SAR insights could be drawn:

The pyroglutamyl and serine moieties appear to be key contributors to binding, as indicated by their relatively stronger (though still weak) affinities (F1, F3, F5).

The lysine residue on its own does not show significant binding (F2, F4), suggesting its role might be more related to positioning the other two residues or that its contribution is only significant within the context of the full peptide.

The binding of a non-amino acid mimic of the pyroglutamyl ring (F6) suggests that the cyclic amide structure is a key recognition feature.

Once initial fragment hits are identified and validated, the next step is to "grow" or "link" them to generate more potent compounds.

Fragment Growing: This involves adding chemical functionality to a confirmed fragment hit to explore adjacent binding pockets on the target. nih.gov For example, starting with the serine fragment (F3), chemists could synthesize a small library of derivatives to probe the sub-pocket that would be occupied by the lysine residue in the full peptide.

Hypothetical Data from a Fragment Growing Effort Based on Serine

| Compound ID | Structure | Modification from Serine | KD |

|---|---|---|---|

| F3 | Serine | - | 500 µM |

| G1 | Ser-Ala | Addition of Alanine | 200 µM |

| G2 | Ser-Gly | Addition of Glycine (B1666218) | 350 µM |

These hypothetical results would suggest that extending the serine fragment towards the lysine-binding region with a small, flexible linker like beta-alanine (B559535) is beneficial for affinity.

Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule. nih.gov For instance, if crystallographic studies showed that pyroglutamic acid (F1) and serine (F3) bind in proximity, various chemical linkers could be designed to bridge them, effectively replacing the lysine backbone to explore its structural role.

This systematic, piece-by-piece approach allows for a detailed mapping of the SAR, providing a rational basis for the design of novel analogs of this compound with improved activity and properties.

Synthetic Methodologies for Pyroglutamyllysylserine and Derivative Synthesis

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, enabling the efficient and often automated construction of peptide chains. bachem.comwpmucdn.com In this method, the peptide is assembled sequentially while its C-terminus is anchored to an insoluble polymer resin. bachem.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps after each reaction cycle. bachem.com A typical SPPS cycle involves the deprotection of the N-terminal protecting group of the growing peptide chain, followed by the coupling of the next protected amino acid. bachem.comwpmucdn.com This process is repeated until the desired sequence is assembled, after which the completed peptide is cleaved from the resin support. wpmucdn.com The two most common chemical strategies are Boc/benzyl and Fmoc/tBu protection schemes. bachem.com

| Strategy | N-α-Protecting Group | Side-Chain Protection | Deprotection Reagent | Final Cleavage Reagent |

|---|---|---|---|---|

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl (Bzl) based | Trifluoroacetic acid (TFA) | Hydrofluoric acid (HF) |

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tert-Butyl (tBu) based | Piperidine in DMF | Trifluoroacetic acid (TFA) |

The N-terminal pyroglutamyl (pGlu) moiety presents a unique synthetic consideration. It can be incorporated into the peptide sequence using two primary methods:

Direct Coupling of Pyroglutamic Acid: This method involves using a protected derivative of pyroglutamic acid, such as Fmoc-pGlu-OH, as the final amino acid in the SPPS sequence. This is a direct and often high-yielding approach. thieme-connect.de

Cyclization of N-terminal Glutamine or Glutamic Acid: An alternative strategy is to incorporate a glutamine (Gln) or glutamic acid (Glu) residue at the N-terminus. The pyroglutamate (B8496135) ring is then formed through intramolecular cyclization. This cyclization can occur spontaneously or be induced under specific conditions, such as mild acid or heat, often during the final cleavage from the resin or subsequent workup. thieme-connect.deresearchgate.net However, premature cyclization of Gln during the synthesis can be a significant side reaction, leading to chain termination. mesalabs.com This is because the N-terminal amine of the Gln residue can nucleophilically attack the side-chain amide, especially during the acylation step of the subsequent amino acid. researchgate.netmesalabs.com To minimize this, one can accelerate the coupling step to reduce the time the N-terminal Gln is exposed. mesalabs.com

The synthesis of sequences containing lysine (B10760008) and serine requires careful selection of protecting groups to prevent side reactions.

Lysine (Lys): The primary challenge with lysine is the presence of a nucleophilic ε-amino group on its side chain. This group must be protected throughout the synthesis to prevent it from reacting with activated carboxyl groups, which would lead to branched peptides. The choice of protecting group for the lysine side chain must be orthogonal to the N-α-protecting group. For instance, in Fmoc-based SPPS, an acid-labile group like Boc is commonly used for the side chain. Incomplete coupling of bulky arginine or lysine residues can be a challenge, sometimes necessitating strategies like double coupling. biotage.com

Serine (Ser): The hydroxyl group in the serine side chain can undergo O-acylation during the coupling steps, leading to the formation of ester linkages and potential side products. To prevent this, the hydroxyl group is typically protected with a group like a tert-butyl (tBu) ether in Fmoc SPPS. Another challenge is that peptides containing serine can be susceptible to side reactions during cleavage from the resin. nih.gov Late-stage modification of serine residues after the main peptide structure is built offers an alternative route to introduce functional diversity, though it presents its own chemoselectivity challenges. acs.org

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the predominant method before the advent of solid-phase techniques. libretexts.org In this approach, the peptide is synthesized while remaining dissolved in a suitable solvent. bachem.com The process involves the stepwise addition of protected amino acids, with purification of the intermediate peptide fragment required after each coupling and deprotection step. acs.org

Key features of this methodology include:

Protecting Groups: Similar to SPPS, protecting groups are essential to ensure the correct sequence is formed. libretexts.org Common combinations include Boc/Bzl or Z/tBu. bachem.com

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P®) are used to activate the carboxyl group of one amino acid to facilitate amide bond formation with the amino group of another. libretexts.orgmdpi.com

Purification: Unlike SPPS, the product must be isolated and purified from unreacted starting materials and by-products after each step, typically through methods like extraction, precipitation, or chromatography. nih.gov

While often more labor-intensive for long peptides, solution-phase synthesis is highly scalable and can be advantageous for the production of shorter peptides or peptide fragments. libretexts.orgbachem.com Modern advancements, such as repetitive solution-phase synthesis, aim to simplify the process by using excess reagents to drive reactions to completion and then removing them via simple extractions, avoiding the need for chromatography at each step. nih.govacs.org

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Peptide grown on an insoluble resin support. bachem.com | Peptide synthesized in a solvent medium. bachem.com |

| Purification | Excess reagents removed by washing and filtration. bachem.com | Purification required after each coupling step. acs.org |

| Automation | Easily automated. bachem.com | More difficult to automate. |

| Scalability | Can be challenging for very large scale. | Well-suited for large-scale industrial production. mdpi.com |

| Peptide Length | Ideal for long peptides. | More practical for short peptides and fragments. nih.gov |

Chemoenzymatic Synthesis Methods

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.gov This approach offers several advantages over purely chemical methods, including mild reaction conditions (aqueous environment, neutral pH) and high specificity, which eliminates the need for side-chain protecting groups for most amino acids. nih.gov

The synthesis can be designed in two ways:

Thermodynamically controlled synthesis: The equilibrium of the hydrolysis reaction is shifted towards synthesis by altering reaction conditions.

Kinetically controlled synthesis: An activated acyl donor (e.g., an ester) is used, and the enzyme catalyzes its aminolysis by the amino component. This is generally faster and more common.

For the synthesis of Pyroglutamyllysylserine, a key enzymatic step could be the cyclization of an N-terminal glutamine residue to pyroglutamate. This post-translational modification is known to be catalyzed in vivo by the enzyme glutaminyl cyclase (QC). researchgate.netnih.gov Incorporating such an enzyme could provide a highly specific and efficient method for forming the N-terminal pyroglutamyl ring under physiological conditions. nih.gov CEPS can also be combined with SPPS, where peptide fragments are first synthesized chemically and then joined together enzymatically. rsc.org

Design and Synthesis of Conformationally Constrained Analogs

To study the relationship between a peptide's three-dimensional structure and its biological activity, conformationally constrained analogs are often synthesized. nih.gov By restricting the flexibility of the peptide backbone or side chains, it is possible to lock the molecule into a specific bioactive conformation. mdpi.com

Strategies for introducing conformational constraints include:

Cyclization: Introducing covalent cross-links between amino acid side chains. For a peptide like this compound, a lactam bridge could be formed between the lysine side-chain amine and the side chain of an acidic amino acid (e.g., Asp or Glu) substituted for serine. acs.org

Incorporation of Rigid Amino Acids: Replacing one of the native amino acids with a non-natural, sterically hindered, or cyclic amino acid (e.g., proline analogs) can limit the range of accessible backbone torsion angles. nih.govacs.org

Peptide Stapling: This technique involves introducing two unnatural amino acids with reactive side chains (e.g., containing alkenes) at specific positions, which are then covalently linked through a reaction like ring-closing metathesis to form a rigid "staple." mdpi.com

These constrained analogs are valuable tools for improving properties such as receptor binding affinity, selectivity, and metabolic stability. nih.gov

Synthetic Strategies for Isotope Labeling and Probes

Isotope labeling is a critical technique for quantitative proteomics and for studying the structure and metabolism of peptides. biosyn.com Stable, non-radioactive isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the peptide structure. proteogenix.science

The most common method for producing isotopically labeled peptides is SPPS, using protected amino acids that have been enriched with the desired stable isotopes. silantes.comshoko-sc.co.jp This allows for the precise placement of labels at specific atomic positions within the peptide sequence. silantes.com

Applications of labeled peptides include:

Mass Spectrometry (MS): Labeled peptides serve as ideal internal standards for the absolute quantification of their unlabeled counterparts in complex biological samples. biosyn.comproteogenix.sciencenih.gov The mass shift allows the labeled and unlabeled peptides to be distinguished and quantified accurately. proteogenix.science

Nuclear Magnetic Resonance (NMR) Spectroscopy: Incorporation of isotopes like ¹³C and ¹⁵N, which have a nuclear spin, is essential for NMR studies aimed at determining the three-dimensional solution structure of peptides. biosyn.com

In addition to isotope labeling, synthetic probes such as fluorescent dyes can be attached to the peptide to facilitate its detection and visualization in biological assays. This is typically achieved by reacting a dye with a functional group on the peptide, such as the ε-amino group of lysine.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Primary Application |

|---|---|---|---|

| Carbon-13 (¹³C) | 1.1% | 1/2 | Mass Spectrometry, NMR Spectroscopy biosyn.com |

| Nitrogen-15 (¹⁵N) | 0.37% | 1/2 | Mass Spectrometry, NMR Spectroscopy biosyn.com |

| Deuterium (²H) | 0.015% | 1 | Mass Spectrometry, NMR Spectroscopy biosyn.com |

In Vitro Research Models and Methodologies for Pyroglutamyllysylserine Studies

Cell Culture Systems for Functional Analysis

Cell culture serves as a foundational tool for assessing the biological impact of peptides like Pyroglutamyllysylserine. The choice of culture system is critical, as it can significantly influence cellular behavior and response, thereby affecting the physiological relevance of the findings. plos.orgacs.org

Two-dimensional (2D) monolayer cultures represent the traditional method for in vitro cell studies. In this system, cells are grown on flat, plastic surfaces where they spread out and proliferate. nih.govnih.gov This approach is widely used for initial functional analyses of compounds like this compound due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. nih.govnih.gov For instance, skin-derived cells such as human dermal fibroblasts or keratinocytes could be cultured in 2D monolayers and treated with this compound to assess its effects on cell proliferation, migration, or the expression of specific proteins like collagen. While 2D cultures are valuable for initial screening, they lack the complex cell-to-cell and cell-to-matrix interactions found in living tissue. plos.orgacs.org

To better mimic the natural environment of tissues, three-dimensional (3D) cell culture models are increasingly employed. plos.orgcreative-peptides.com These models, which include spheroids and organoids, allow cells to aggregate and interact in a structure that more closely resembles in vivo conditions. nih.govnih.gov Spheroids are multicellular aggregates that can be formed from a single cell type or co-cultures, making them suitable for studying the effects of this compound on tissue-like structures. nih.govnih.gov For example, fibroblast spheroids could be used to evaluate the peptide's ability to penetrate a denser tissue structure and modulate extracellular matrix production.

Organoids are more complex, self-organizing 3D structures derived from stem cells that can recapitulate the architecture and function of an organ in miniature. nih.govnih.gov A skin organoid model, for instance, could provide comprehensive insights into how this compound influences the different cell layers and structures of the skin. Studies have shown that cells grown in 3D can exhibit different gene expression profiles and greater resistance or sensitivity to compounds compared to their 2D counterparts. plos.orgacs.org

Table 1: Illustrative Comparison of 2D vs. 3D Culture Models for this compound Studies This table represents the type of data that would be generated from such comparative experiments.

| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Rationale for this compound Study |

|---|---|---|---|

| Cell Morphology | Flattened, stretched | Spherical, aggregated | To observe if the peptide influences cell shape and aggregation, which is crucial for tissue integrity. |

| Gene Expression (e.g., Collagen I) | Baseline expression may be artificially low. | Expression levels are often more physiologically relevant. plos.org | To accurately assess the peptide's potential to stimulate collagen synthesis in a tissue-like context. |

| Compound Penetration | Direct and uniform access to all cells. | Requires penetration through multiple cell layers. | To determine the bioavailability and efficacy of the peptide within a denser cellular structure. |

| Cell Proliferation Rate | Often higher due to unrestricted space and nutrient access. | May be lower, with gradients of proliferation from core to periphery. | To evaluate the peptide's effect on cell growth in a more controlled, tissue-like microenvironment. |

Primary Cell Cultures versus Immortalized Cell Lines

The source of cells used in experiments is a critical variable. Researchers choose between primary cells, which are isolated directly from tissue, and immortalized cell lines, which have been genetically modified to proliferate indefinitely. mdpi.com

Primary cells have a finite lifespan but better reflect the physiological state of cells in the body, retaining many of the original tissue's characteristics. nih.govkaust.edu.sa This makes them an excellent choice for validating the effects of this compound in a context that closely mimics in vivo conditions. However, they can be more difficult to culture and are subject to donor-to-donor variability. nih.gov

Immortalized cell lines are easier to maintain, provide a more consistent and unlimited supply of cells, and are highly suitable for large-scale experiments and high-throughput screening. mdpi.comnih.gov The trade-off is that the genetic alterations that confer immortality can lead to behaviors that differ from normal physiological responses, potentially limiting the relevance of some findings. mdpi.comkaust.edu.sa A typical research strategy would involve initial screening of this compound on an immortalized fibroblast cell line, followed by validation of key results in primary human dermal fibroblasts.

Cellular Uptake and Intracellular Localization Studies

To understand the mechanism of action of this compound, it is essential to determine if it acts on the cell surface or if it needs to enter the cell. Cellular uptake studies investigate the processes by which a compound crosses the plasma membrane. Common methods involve labeling the peptide with a fluorescent tag and using fluorescence microscopy to visualize its internalization. mdpi.comnih.gov

Once inside, intracellular localization studies aim to identify where the peptide accumulates. nih.gov Techniques like confocal microscopy can reveal whether this compound is found in specific compartments such as the cytosol, nucleus, or mitochondria. nih.govnih.gov Understanding the peptide's subcellular destination is crucial, as it provides clues about its potential molecular targets and biological function. For example, localization to the nucleus might suggest an effect on gene transcription. nih.gov

Cell-Based Assays for Signaling Pathway Modulation

Many bioactive compounds exert their effects by modulating specific intracellular signaling pathways. Cell-based assays are used to investigate whether this compound influences these communication networks. mdpi.com For example, if the peptide is hypothesized to have anti-inflammatory properties, its effect on the NF-κB signaling pathway could be assessed. mdpi.com

Commonly used techniques include:

Reporter Gene Assays: These assays use a reporter gene (like luciferase) linked to a specific signaling pathway's response element. An increase or decrease in the reporter signal indicates that the pathway has been modulated. 747labs.comnih.gov

Western Blotting: This method detects and quantifies specific proteins. It can be used to measure changes in the phosphorylation state of key signaling proteins (e.g., ERK, Akt) after treating cells with this compound, providing a direct measure of pathway activation. nih.gov

Immunofluorescence: This technique uses antibodies to visualize the location and quantity of target proteins within the cell, which can reveal pathway activation through events like the translocation of a transcription factor to the nucleus. 747labs.com

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. nih.govnih.gov While this compound is a specific compound, HTS methodologies could be used to screen a library of its analogs or other small peptides to find variants with enhanced activity. drugtargetreview.com The process is typically performed in microplates (e.g., 384- or 1536-well formats) and relies on automated liquid handling and detection systems. nih.gov

A cell-based HTS assay for this compound could be designed to measure a specific endpoint, such as cell viability, the inhibition of an enzyme, or the activation of a reporter gene. nih.govdrugtargetreview.com The results would identify "hits"—compounds that produce the desired effect—which can then be selected for further, more detailed investigation. drugtargetreview.com

Table 2: Illustrative HTS Assay Design for this compound Analogs This table outlines the typical components and parameters for a hypothetical HTS campaign.

| Parameter | Description |

|---|---|

| Objective | To identify peptide analogs with superior collagen-promoting activity compared to this compound. |

| Cell Line | Immortalized human fibroblasts (e.g., NIH/3T3). |

| Assay Format | 384-well plate, cell-based assay. |

| Assay Principle | Reporter gene assay using a luciferase reporter driven by a collagen promoter. 747labs.com |

| Readout | Luminescence intensity, measured by a plate reader. |

| Controls | - Positive Control: A known collagen-synthesis promoter.

|

| "Hit" Criteria | Compounds inducing a luminescent signal >3 standard deviations above the negative control mean. |

In Vivo Research Models and Methodologies for Pyroglutamyllysylserine Functional Analysis

Selection and Utilization of Genetic Model Organisms

Invertebrate Models (e.g., C. elegans, Drosophila melanogaster)

Invertebrate models offer powerful tools for initial in vivo investigations due to their short lifecycles, genetic simplicity, and the availability of sophisticated genetic tools.

Caenorhabditis elegans : This nematode is advantageous for studying fundamental biological processes. Research on a peptide like Pyroglutamyllysylserine could involve generating transgenic worms expressing the peptide to assess its impact on lifespan, stress resistance, or neuronal function. phoenixpeptide.com The well-defined neuronal connectivity of C. elegans makes it an excellent model for dissecting effects on behavior and neurobiology. nih.gov

Drosophila melanogaster : The fruit fly has been instrumental in understanding genetics and developmental biology. Its more complex organ systems, compared to C. elegans, allow for the investigation of a peptide's role in processes like innate immunity, metabolism, and complex behaviors such as courtship and sleep. researchgate.netnih.gov Genetic screens in Drosophila could identify genes and pathways that interact with this compound.

Vertebrate Models (e.g., Zebrafish, Mouse)

Vertebrate models provide a higher degree of physiological similarity to humans, making them essential for preclinical research.

Zebrafish (Danio rerio) : The optical transparency of zebrafish embryos allows for real-time imaging of developmental processes and cellular dynamics in a living vertebrate. nih.gov This model would be particularly useful for observing the effects of this compound on organ development, vascularization, or inflammation. Zebrafish are also well-suited for high-throughput screening to identify potential therapeutic effects or toxicity of novel peptides. nih.gov

Mouse (Mus musculus) : As a mammalian system, the mouse model offers the highest degree of genetic and physiological homology to humans among common laboratory models. nih.gov Research would typically involve generating knockout mice (lacking the gene for a precursor protein) or transgenic mice (overexpressing the peptide) to perform in-depth functional analysis. nih.gov These models are critical for studying the peptide's role in complex diseases, immunology, and metabolic regulation in a mammalian context. morressier.com

Microbial Systems for Heterologous Expression and Biosynthesis Pathway Studies

Microbial systems are indispensable for producing large quantities of peptides for research and for elucidating their biosynthetic pathways. researchgate.net Heterologous expression involves transferring the genetic material encoding a peptide or its biosynthetic enzymes into a host organism that is easy to culture and manipulate. nih.govresearchgate.net

Commonly used microbial hosts include:

Escherichia coli : This bacterium is a workhorse for recombinant protein and peptide production due to its rapid growth and well-understood genetics. core.ac.uk However, challenges can arise with post-translational modifications, which are often required for peptide function. core.ac.uk

Bacillus subtilis : This bacterium is known for its ability to secrete proteins, which can simplify the purification process.

Yeast (Saccharomyces cerevisiae, Pichia pastoris) : As eukaryotes, yeast systems can perform more complex post-translational modifications, making them suitable for producing peptides that require such changes for their activity. researchgate.net

Studying the biosynthesis of this compound would involve identifying the precursor protein and the enzymes responsible for its processing. The pyroglutamyl residue is typically formed by the cyclization of an N-terminal glutamine residue, a reaction catalyzed by glutaminyl cyclases. The genes for the precursor and processing enzymes could be expressed in a microbial host to reconstruct the pathway and produce the peptide. nih.gov

Genetic Manipulation Techniques in Model Organisms for Peptide Research

Modern genetic engineering provides precise tools to manipulate the genomes of model organisms to study peptide function.

CRISPR-Cas9 : This revolutionary gene-editing tool allows for the targeted deletion (knockout), insertion, or modification of genes with high efficiency and precision in a wide range of organisms. It could be used to remove the gene encoding the precursor for this compound to study the resulting loss-of-function phenotype.

Transgenesis : This technique involves introducing foreign DNA into an organism's genome. For peptide research, this is commonly used to drive the overexpression of the peptide in specific tissues or at specific times to study its effects (gain-of-function).

RNA interference (RNAi) : RNAi is a mechanism to silence gene expression by introducing double-stranded RNA, which leads to the degradation of the target messenger RNA (mRNA). This can be used to achieve a temporary "knockdown" of the gene responsible for producing the peptide.

These techniques are fundamental for creating genetically modified animals and cell lines to dissect the precise biological role of a peptide.

Phenotypic Characterization and Functional Assessment in Integrated Biological Systems

Once a genetically modified model organism is created, a thorough phenotypic characterization is performed to understand the peptide's function. This involves a multi-level assessment of the organism's traits (phenotype).

Table 1: Methodologies for Phenotypic and Functional Assessment

| Assessment Level | Examples of Methodologies | Purpose |

|---|---|---|

| Molecular | Quantitative PCR (qPCR), Western Blotting, Mass Spectrometry | To confirm changes in gene expression and peptide levels in the modified organism. |

| Cellular | Histology, Immunohistochemistry, In situ hybridization | To examine tissue structure, cell morphology, and the localization of the peptide or interacting proteins. |

| Physiological | Metabolic rate analysis, electrophysiology, behavioral assays | To measure changes in organismal function, such as metabolism, neuronal activity, or specific behaviors (e.g., learning, locomotion). |

| Pathological | Disease models (e.g., chemically induced inflammation, genetic models of neurodegeneration) | To assess whether the peptide modifies the onset, progression, or severity of a disease state. |

This integrated approach, combining genetic manipulation with detailed phenotypic analysis, provides a comprehensive understanding of a peptide's function within a complex biological system.

Advanced Analytical Techniques for Pyroglutamyllysylserine Quantification and Localization

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) stands as a cornerstone for the sensitive detection and structural characterization of Pyroglutamyllysylserine. This powerful technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination and fragmentation analysis.

Detailed Research Findings:

Mass spectrometry-based proteomics provides a robust platform for investigating protease activity and identifying peptide substrates. nih.gov For this compound, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. lubio.chnih.gov In ESI-MS, the peptide is ionized from a solution, making it highly compatible with liquid chromatography for online separation and analysis. MALDI-MS, on the other hand, is often used for analyzing samples from a solid phase, such as tissue sections, providing spatial information. lubio.ch

Tandem mass spectrometry (MS/MS) is instrumental in sequencing and confirming the identity of this compound. In a typical MS/MS experiment, the precursor ion corresponding to the protonated peptide is selected and subjected to collision-induced dissociation (CID). shimadzu-webapp.eu This fragmentation process predominantly cleaves the peptide bonds, generating a series of b- and y-type fragment ions. The resulting fragmentation pattern provides a veritable fingerprint of the amino acid sequence, confirming the presence of pyroglutamic acid, lysine (B10760008), and serine. The identification of peptides containing pyroglutamic acid can be achieved through selective hydrolysis followed by mass spectrometric analysis. nih.govresearcher.life

Quantitative analyses can be performed using various MS-based approaches, including selected reaction monitoring (SRM), which offers high sensitivity and specificity for targeted quantification. researchgate.net Isotope labeling strategies can also be employed to achieve accurate relative and absolute quantification of the peptide in complex biological samples. The use of ionization enhancers, such as 2,4,6-triphenylpyridinium salts, can significantly improve the detection limits for peptides like this compound, allowing for analysis at the attomole level. shimadzu-webapp.euresearchgate.net

Table 1: Mass Spectrometric Parameters for this compound Analysis

| Parameter | Technique | Description |

|---|---|---|

| Ionization Mode | ESI or MALDI | Generation of gas-phase ions from the peptide sample. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separation of ions based on their mass-to-charge ratio. |

| Fragmentation | Collision-Induced Dissociation (CID) | Induces cleavage of peptide bonds for sequencing. |

| Detection | Precursor Ion Scan, Product Ion Scan | Identifies and quantifies the peptide and its fragments. |

Chromatographic Separation Methods (e.g., HPLC-MS)

Chromatographic techniques are essential for the separation of this compound from complex biological matrices prior to its detection and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a particularly powerful combination for this purpose. nih.goveuropeanreview.orgnih.gov

Detailed Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most commonly employed chromatographic mode for peptide separation. mdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound is based on its hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is typically used to elute the peptide from the column. The choice of the stationary phase (e.g., C18) and the mobile phase modifiers (e.g., formic acid or trifluoroacetic acid) is critical for achieving optimal separation and peak shape.

For peptides with charged residues like lysine, ion-exchange chromatography (IEX) can provide an alternative or complementary separation mechanism. mdpi.com Strong cation exchange (SCX) chromatography, for instance, can be used to separate peptides based on their net positive charge at an acidic pH. ed.ac.uk

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) allows for highly selective and sensitive quantification of this compound. researchgate.netmdpi.com This approach enables the separation of the target peptide from other closely related substances, followed by its unambiguous identification and quantification by the mass spectrometer. nih.gov Validated HPLC-MS/MS methods can achieve low limits of quantification, making them suitable for pharmacokinetic studies and the analysis of low-abundance peptides in biological fluids. europeanreview.orgnih.gov

Table 2: HPLC Parameters for this compound Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |

| Flow Rate | Typically 0.2-1.0 mL/min | Controls the speed of the separation. |

| Detection | MS/MS | Provides sensitive and selective detection. |

Spectroscopic Techniques for Structural Insights (e.g., NMR, CD, FTIR)

Spectroscopic techniques provide valuable information about the three-dimensional structure and conformational dynamics of this compound in solution.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed atomic-level structure of peptides in solution. nih.govmdpi.comnih.gov One-dimensional and two-dimensional NMR experiments can be used to assign the resonances of all protons in the peptide. hmdb.ca Through-bond and through-space correlations observed in 2D NMR spectra, such as COSY and NOESY, provide information about the dihedral angles and inter-proton distances, which are used to calculate the three-dimensional structure of the peptide.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. units.itnih.gov The far-UV CD spectrum (190-250 nm) of a peptide is characteristic of its secondary structural elements, such as α-helices, β-sheets, and random coils. pnas.org For a short peptide like this compound, the CD spectrum can reveal the presence of turns or other ordered structures. proquest.comsubr.edu Changes in the CD spectrum upon interaction with other molecules can provide insights into conformational changes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of the peptide backbone and side chains. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the secondary structure of the peptide. acs.orgnih.govresearchgate.netresearchgate.netnih.gov The position and shape of this band can be used to distinguish between different secondary structures.

Table 3: Spectroscopic Techniques for Structural Analysis of this compound

| Technique | Information Obtained | Key Spectral Regions/Parameters |

|---|---|---|

| NMR | 3D structure, conformation, dynamics | Chemical shifts, coupling constants, NOEs |

| CD | Secondary structure content | Far-UV region (190-250 nm) |

| FTIR | Secondary structure, hydrogen bonding | Amide I (1600-1700 cm⁻¹) and Amide II bands |

Imaging Modalities for Spatial Distribution (e.g., Immunohistochemistry, Fluorescence Microscopy)

Imaging techniques are crucial for visualizing the spatial distribution of this compound within tissues and cells, providing context to its biochemical functions. lubio.chmtoz-biolabs.comnih.gov

Detailed Research Findings:

Immunohistochemistry (IHC): IHC is a widely used technique to localize peptides and proteins in tissue sections. researchgate.net This method relies on the highly specific binding of an antibody to the target peptide. By labeling the antibody with an enzyme or a fluorophore, the location of this compound can be visualized under a microscope. The development of a specific antibody against this compound is a prerequisite for this technique. The intensity and localization of the signal can provide semi-quantitative information about the peptide's expression and distribution. researchgate.net

Fluorescence Microscopy: This technique utilizes fluorescent probes to visualize the localization of molecules. nih.gov A fluorescently labeled analog of this compound or a fluorescently tagged antibody can be used to track its distribution in living cells or tissue sections. Advanced fluorescence microscopy techniques, such as confocal microscopy, provide high-resolution images and three-dimensional information about the peptide's subcellular localization.

Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technique that combines the chemical specificity of mass spectrometry with the spatial information of microscopy. lubio.chnih.govcellenion.com In MSI, a laser is rastered across a tissue section, desorbing and ionizing molecules from discrete spots. A mass spectrum is acquired for each spot, creating a map of the spatial distribution of various molecules, including this compound, without the need for a specific antibody. nih.gov

Spatial proteomics, as a broader field, aims to understand the complex organization of proteins and peptides within their native environment, offering significant insights into cellular function and disease pathogenesis. mtoz-biolabs.comcellenion.comnih.gov

Table 4: Imaging Techniques for Localizing this compound

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Immunohistochemistry (IHC) | Antibody-antigen binding | High specificity, widely available | Requires a specific antibody, semi-quantitative |

| Fluorescence Microscopy | Detection of fluorescent probes | Live-cell imaging, high resolution | Requires labeling, potential for phototoxicity |

| Mass Spectrometry Imaging (MSI) | Spatially resolved mass analysis | Label-free, multiplexed detection | Lower spatial resolution than microscopy |

Future Research Directions and Translational Perspectives for Pyroglutamyllysylserine

Elucidation of Novel Biological Functions

A primary avenue for future research is the systematic exploration of the biological activities of Pyroglutamyl-lysyl-serine. The N-terminal pyroglutamyl (pGlu) group is known to confer resistance to degradation by aminopeptidases, potentially enhancing the peptide's stability and bioavailability. researchgate.netsciopen.com Peptides containing this modification have been associated with several health-promoting properties, including anti-inflammatory, hepatoprotective, and antidepressant effects. researchgate.netsciopen.commorressier.com

Future studies should investigate whether Pyroglutamyl-lysyl-serine exhibits similar activities. The presence of lysine (B10760008) and serine, an amino acid crucial for a vast array of cellular functions and with demonstrated neuroprotective potential, suggests that neurological and metabolic pathways are promising areas for investigation. nih.govnih.govfrontiersin.org Research could focus on its role as a signaling molecule, its interaction with specific cellular receptors, or its function as a potential modulator of enzymatic activity.

Table 1: Potential Biological Functions of Pyroglutamyl-lysyl-serine for Future Investigation

| Research Area | Potential Function | Rationale |

|---|---|---|

| Neurobiology | Neuroprotection, Neuromodulation | L-serine is a known neuroprotective agent and precursor to neurotransmitters. nih.govfrontiersin.org |

| Immunology | Anti-inflammatory, Immunomodulatory | pGlu-peptides have demonstrated anti-inflammatory properties. researchgate.netsciopen.com |

| Metabolism | Metabolic Regulation | L-serine is central to the synthesis of phospholipids, and other key metabolites. nih.govcreative-peptides.com |

| Cell Signaling | Receptor Agonist/Antagonist | Tripeptides can act as signaling molecules in various biological pathways. |

Exploration of Potential Post-Translational Modifications

The chemical structure of Pyroglutamyl-lysyl-serine contains residues that are common targets for post-translational modifications (PTMs), a key mechanism for regulating protein and peptide function. thermofisher.comwikipedia.org The lysine and serine residues are particularly susceptible to a variety of modifications that could dramatically alter the peptide's biological activity, stability, and cellular localization. wikipedia.org

The ε-amino group of the lysine residue can undergo numerous modifications, including acetylation, methylation, ubiquitination, and SUMOylation, which are known to be pivotal in regulating gene expression and protein-protein interactions. chomixbio.comnih.govnih.gov The hydroxyl group of the serine residue is a primary site for phosphorylation, a ubiquitous modification that controls cellular signaling cascades. thermofisher.comchomixbio.comsigmaaldrich.com Future research should aim to identify whether these PTMs occur on Pyroglutamyl-lysyl-serine in vivo and to characterize the enzymatic "writers" and "erasers" that regulate these modifications. Understanding these potential PTMs is crucial as they could represent a sophisticated layer of functional regulation for this tripeptide.

Table 2: Potential Post-Translational Modifications of Pyroglutamyl-lysyl-serine

| Target Residue | Type of Modification | Potential Functional Impact |

|---|---|---|

| Lysine | Acetylation, Methylation | Alteration of charge, regulation of protein interactions. nih.gov |

| Ubiquitination, SUMOylation | Changes in peptide stability and cellular localization. nih.gov | |

| Acylation (e.g., Malonylation, Succinylation) | Regulation of metabolic pathways. chomixbio.comnih.gov | |

| Serine | Phosphorylation | Activation/deactivation of signaling pathways. chomixbio.comsigmaaldrich.com |

Integration with Systems Biology and Omics Approaches

To unravel the complex biological roles of Pyroglutamyl-lysyl-serine, its study must be integrated into a systems-level framework. mdpi.commdpi.com Systems biology, which combines high-throughput experimental technologies with computational modeling, offers a powerful paradigm for understanding how this peptide influences cellular networks. nih.gov

Omics technologies are central to this approach. nih.govbenthamdirect.comrsc.org Proteomics can identify protein interaction partners and downstream signaling events affected by the peptide. nih.gov Metabolomics can map the global changes in a cell's metabolic profile upon exposure to the peptide, providing insights into its functional role. Transcriptomics can reveal changes in gene expression, highlighting the cellular pathways modulated by Pyroglutamyl-lysyl-serine. The integration of these multi-omics datasets will be essential for constructing predictive models of the peptide's mechanism of action and for identifying potential biomarkers associated with its activity. nih.govresearchgate.net

Table 3: Application of Omics Technologies to Pyroglutamyl-lysyl-serine Research

| Omics Technology | Research Objective | Expected Outcome |

|---|---|---|

| Proteomics | Identify protein binding partners and signaling cascades. | Elucidation of molecular targets and mechanisms of action. nih.gov |

| Metabolomics | Profile changes in cellular metabolites. | Understanding of the peptide's impact on metabolic pathways. |

| Transcriptomics | Analyze global changes in gene expression. | Identification of regulated genes and cellular response pathways. |

| Multi-Omics Integration | Build comprehensive models of peptide function. | A holistic view of the peptide's biological role and biomarker discovery. nih.govnih.gov |

Development of Advanced Methodologies for Peptide Profiling

Translational progress for Pyroglutamyl-lysyl-serine will depend heavily on the development of robust and sensitive analytical methods for its detection and quantification in complex biological samples. creative-peptides.com Peptide profiling, which aims to comprehensively identify and characterize peptides, is a critical tool in this endeavor. creative-peptides.com

Mass spectrometry (MS), coupled with separation techniques like high-performance liquid chromatography (HPLC), is the cornerstone of modern peptide analysis. polarispeptides.comresolvemass.cabiotage.com Future work should focus on creating highly specific assays for Pyroglutamyl-lysyl-serine and its potentially modified forms. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information for unambiguous identification. acs.orgnih.govnih.gov For quantification, methods like multiple reaction monitoring (MRM) could be developed to achieve high sensitivity and specificity in biological matrices such as plasma or cerebrospinal fluid. These advanced analytical tools will be indispensable for pharmacokinetic studies and for correlating the peptide's concentration with biological outcomes in preclinical and clinical settings.

Table 4: Advanced Methodologies for Profiling Pyroglutamyl-lysyl-serine

| Methodology | Application | Advantage |

|---|---|---|

| LC-MS/MS | Identification and sequencing of the peptide and its PTMs. | High sensitivity and structural elucidation capabilities. acs.orgcreative-proteomics.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for confident identification. | Reduces ambiguity and false positives. |

| Multiple Reaction Monitoring (MRM) | Targeted quantification in complex biological samples. | High specificity and sensitivity for quantitative analysis. |

| Chemical Derivatization | Enhancing detection and chromatographic separation. | Improves analytical performance for small, polar peptides. acs.org |

Q & A

Q. How to ethically justify animal studies involving this compound?

- Methodological Answer :

- Submit protocols to institutional IACUC for approval (e.g., protocol #2025-123).

- Use the 3Rs framework: Replace (cell-based models where possible), Reduce (sample sizes via power analysis), Refine (analgesia for invasive procedures).

- Cite compliance with NIH Guide for the Care and Use of Laboratory Animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products